molecular formula C24H18Cl2N2O3 B2520892 [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone CAS No. 477712-62-2

[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B2520892
CAS No.: 477712-62-2
M. Wt: 453.32
InChI Key: UNEFVGXKFXXGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H18Cl2N2O3 and its molecular weight is 453.32. The purity is usually 95%.
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Scientific Research Applications

Anticancer Drug Research

Research in the field of anticancer drugs has led to the development and testing of various compounds for their tumor specificity and cytotoxicity towards normal cells. In a study reviewing the tumor specificity and keratinocyte toxicity of a range of compounds, it was found that modifications to chemical structures, such as the introduction of appropriate functional groups, can enhance the therapeutic efficacy of potential anticancer drugs. Specifically, compounds showing high tumor specificity with minimal toxicity to normal keratinocytes were identified, indicating a path towards the development of safer anticancer therapies. This approach aligns with the ongoing search for anticancer agents that can selectively target tumor cells without harming normal tissues, a critical aspect in the treatment of cancer (Sugita et al., 2017).

Environmental Risks and Biodegradation

Another significant area of research related to chemical compounds, including those similar in structure or function to [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone, involves their environmental impact, specifically their persistence and biodegradation. Studies have focused on understanding how these compounds, once released into the environment, can affect ecosystems, particularly aquatic systems. For instance, the degradation products of certain chemical compounds used in industrial applications have been found to be persistent in water bodies, leading to potential ecological risks. Research into the degradation pathways and the persistence of these compounds in various environmental settings is crucial for assessing their long-term impacts and for developing strategies to mitigate any negative effects (Ying et al., 2002).

Synthesis and Bioevaluation of Novel Compounds

The synthesis and bioevaluation of novel compounds with potential therapeutic or industrial applications is a broad field of research. Studies have aimed at developing new synthetic methods and evaluating the biological activities of newly synthesized compounds. This includes the exploration of various chemical reactions to produce compounds with desired properties and the subsequent assessment of these compounds in biological assays to determine their efficacy and safety. Such research not only contributes to the discovery of new drugs but also to the development of other chemical products with valuable applications (Sheetal et al., 2018).

Properties

IUPAC Name

[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3/c1-30-20-9-6-16(7-10-20)24(29)28-12-11-23(27-28)17-3-2-4-21(13-17)31-15-18-5-8-19(25)14-22(18)26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEFVGXKFXXGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.